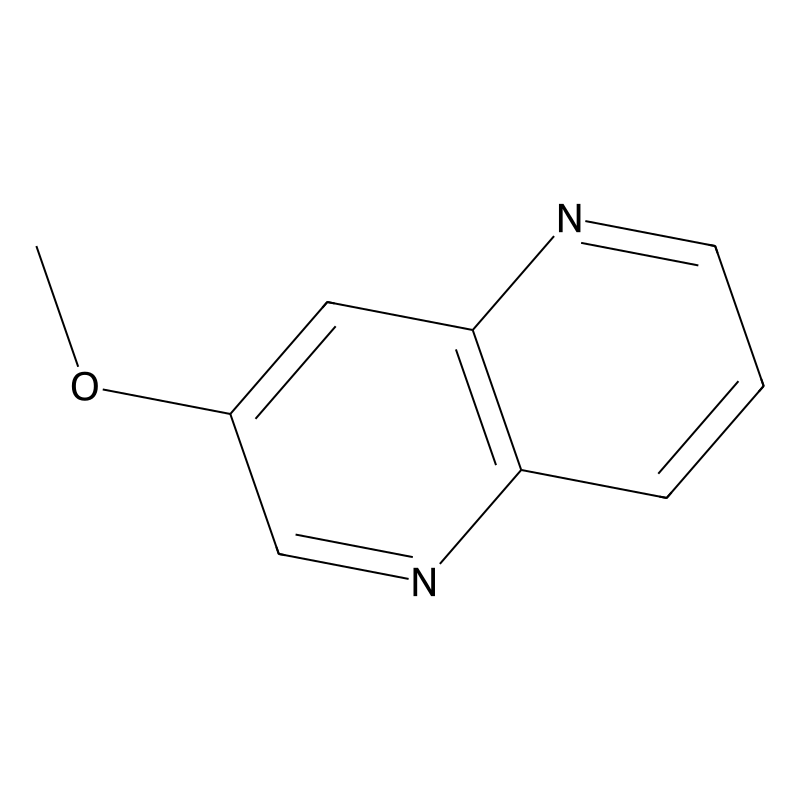

3-Methoxy-1,5-naphthyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a methoxy group (CH3O) suggests 3-Methoxy-1,5-naphthyridine could be a useful intermediate or target molecule in organic synthesis. The naphthyridine core structure itself is present in various bioactive molecules, and functionalization at the 3-position could be of interest for researchers exploring novel compounds with potential therapeutic applications [].

Chemical Libraries and Screening

Due to its relatively simple structure, 3-Methoxy-1,5-naphthyridine could be included in compound libraries for high-throughput screening in biological assays. This approach is used in drug discovery to identify molecules with desired biological activities [].

Limitations of Current Information:

- The compound may be relatively new or not widely studied.

- Research on this specific molecule might not be published yet or might be proprietary.

3-Methoxy-1,5-naphthyridine is a heterocyclic compound characterized by a naphthyridine ring system with a methoxy group (-OCH₃) at the 3-position. This compound belongs to the class of 1,5-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 3-methoxy-1,5-naphthyridine is C₉H₈N₂O, and it features a fused bicyclic structure consisting of a pyridine ring and a pyridone moiety.

- Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for the introduction of various substituents.

- N-Alkylation: The nitrogen atom in the naphthyridine ring can be alkylated using alkyl halides in the presence of bases, leading to N-alkyl derivatives.

- Oxidation and Reduction: The compound can participate in redox reactions, where it may be oxidized to form N-oxides or reduced to yield dihydronaphthyridines

The biological activity of 3-methoxy-1,5-naphthyridine has been explored in several studies. It exhibits:

- Antimicrobial Properties: Some derivatives of naphthyridines have shown effectiveness against various bacterial strains.

- Anticancer Activity: Compounds related to 3-methoxy-1,5-naphthyridine have been investigated for their potential to inhibit cancer cell proliferation.

- Enzyme Inhibition: This compound may interact with specific enzymes and proteins, influencing their activity in biochemical pathways .

Synthesis of 3-methoxy-1,5-naphthyridine can be achieved through several methods:

- Skraup Synthesis: This classical method involves the condensation of an amino compound with a carbonyl compound in the presence of an acid catalyst. For example, using 3-amino-pyridine and an appropriate aldehyde can yield naphthyridine derivatives.

- Cycloaddition Reactions: The aza-Diels-Alder reaction has been utilized to construct naphthyridine frameworks from suitable diene and dienophile precursors.

- Functional Group Transformations: Starting from other naphthyridine derivatives, methoxylation can be performed using methylating agents like dimethyl sulfate or methyl iodide under basic conditions

3-Methoxy-1,5-naphthyridine has various applications in:

- Medicinal Chemistry: Its derivatives are explored as potential therapeutic agents due to their biological activities.

- Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Naphthyridine derivatives are studied for their properties in polymer science and as ligands in coordination chemistry

Studies on the interactions of 3-methoxy-1,5-naphthyridine with biological macromolecules reveal:

- Binding Affinity: Research indicates that this compound can bind to target proteins or enzymes, potentially altering their function.

- Mechanism of Action: Understanding how it interacts at the molecular level helps elucidate its pharmacological effects and guides further drug design efforts .

Several compounds share structural similarities with 3-methoxy-1,5-naphthyridine. Here are some notable examples:

Compound Name Structure Features Unique Properties 1,5-Naphthyridine Basic structure without substituents Exhibits baseline biological activity 6-Methoxy-1,5-naphthyridine Methoxy at position 6 Different biological profile compared to 3-methoxy 2-Methyl-1,5-naphthyridine Methyl group at position 2 Enhanced lipophilicity affecting bioavailability 4-Amino-1,5-naphthyridine Amino group at position 4 Known for its role in anti-cancer research While all these compounds belong to the naphthyridine family, the positioning of functional groups significantly influences their chemical behavior and biological activity. The unique placement of the methoxy group on the 3-position in 3-methoxy-1,5-naphthyridine contributes to its distinct reactivity and interaction profile compared to its analogs

Skraup Cyclization Variants

The Skraup reaction remains one of the most fundamental approaches for synthesizing 1,5-naphthyridine derivatives from substituted 3-aminopyridine compounds [2]. This classical cyclization reaction has undergone significant modifications to improve yield, selectivity, and environmental sustainability [2]. The most significant advancement in Skraup reaction methodology involves the use of iodine as a catalyst in a dioxane/water mixture, which demonstrates exceptional recyclability and cost-effectiveness [2]. This system achieves yields of 45-50% while maintaining the ability to recover and reuse the iodine catalyst up to five times without significant loss of activity [2].

The mechanistic pathway of the modified Skraup reaction involves the initial formation of an acrolein equivalent from glycerol, followed by condensation with the 3-aminopyridine substrate [2]. The subsequent cyclization proceeds through an electrophilic aromatic substitution mechanism, where the oxidizing agent facilitates the final aromatization step [2]. Temperature control and solvent selection play crucial roles in determining the regioselectivity and overall efficiency of the transformation [2].

The meta-nitrobenzenesulfonic acid sodium salt has emerged as a superior oxidant, displaying better reproducibility compared to traditional iodine-based systems [2]. This oxidant system demonstrates yields of 45-50% with enhanced reproducibility, making it particularly suitable for large-scale applications [2]. The use of various catalysts including sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, and potassium permanganate has been extensively studied, with each system offering distinct advantages in terms of reaction conditions and product selectivity [2].

Recent investigations have demonstrated that the choice of oxidizing agent significantly influences both the reaction rate and product distribution [2]. Potassium iodate and potassium permanganate systems, while effective, often require more stringent reaction conditions and exhibit lower reproducibility compared to the optimized iodine/dioxane-water system [2]. The development of these catalyst systems has been particularly important for the synthesis of 3-methoxy-4-methyl-1,5-naphthyridines, which represent key intermediates in the preparation of 3-Methoxy-1,5-naphthyridine [2].

Friedländer Condensation Modifications

The Friedländer synthesis represents a versatile and widely applicable method for constructing 1,5-naphthyridine derivatives through the condensation of 2-aminonicotinaldehyde with various β-ketoester precursors [3] [4]. This methodology has proven particularly valuable for introducing functional diversity at multiple positions of the naphthyridine core [3] [4]. The reaction mechanism proceeds through initial Knoevenagel condensation between the aldehyde component and the active methylene compound, followed by intramolecular cyclization [3] [4].

The use of choline hydroxide as a metal-free, water-soluble catalyst has revolutionized this synthesis, enabling gram-scale production in aqueous media with yields exceeding 90% [3] [4]. This approach represents the first successful implementation of naphthyridine synthesis in water, addressing significant environmental concerns associated with traditional organic solvent systems [3] [4]. The choline hydroxide system demonstrates remarkable efficiency, with reaction times of 2-4 hours at 50°C, making it particularly attractive for industrial applications [3] [4].

The aqueous Friedländer methodology exhibits excellent substrate scope, accommodating various carbonyl compounds containing active methylene groups [3] [4]. The catalyst can be easily separated from the reaction mixture without chromatographic purification, and the products are obtained in high purity through simple precipitation procedures [3] [4]. This environmental benefit, combined with the high yields and mild reaction conditions, makes the aqueous Friedländer approach particularly suitable for large-scale synthesis of 3-Methoxy-1,5-naphthyridine derivatives [3] [4].

Alternative catalytic systems for Friedländer condensation include cerium chloride heptahydrate under solvent-free grinding conditions, which provides yields of 70-85% with excellent environmental credentials [5] [6]. The use of silica gel under microwave irradiation has also been developed, offering rapid reaction times (3 minutes) and good yields (80-90%) [6] [7]. These methodologies represent significant advances in green chemistry approaches to naphthyridine synthesis, with reduced waste generation and enhanced atom economy [6] [7].

Modern Catalytic and Green Chemistry Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating naphthyridine formation while maintaining high yields and selectivity [8] [9] [6]. The application of microwave irradiation to naphthyridine synthesis offers several advantages, including reduced reaction times, improved energy efficiency, and enhanced selectivity [8] [9] [6]. The use of microwave irradiation in solvent-free conditions has been particularly successful, with reaction times reduced from hours to minutes while maintaining or improving yields [9] [6].

The silica gel-catalyzed Friedländer synthesis under microwave irradiation represents a particularly efficient approach, achieving yields of 80-90% in reaction times of 3-5 minutes [6] [7]. The reaction is clean and efficient, with products obtained in high purity without the need for extensive purification procedures [6] [7]. This methodology has been successfully applied to the synthesis of various 1,8-naphthyridine derivatives, demonstrating broad substrate scope and excellent functional group tolerance [6] [7].

The use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst under microwave irradiation has provided another effective route to naphthyridine synthesis [7]. This system operates under solvent-free conditions and delivers products in yields of 75-90% with reaction times of 5 minutes or less [7]. The methodology is particularly attractive for its simplicity and the ease of product isolation, making it suitable for library synthesis and medicinal chemistry applications [7].

Microwave-assisted synthesis has also been extended to the preparation of substituted naphthyridines through three-component reactions [9]. The use of microwave irradiation in these multicomponent transformations enables the formation of complex naphthyridine structures in a single synthetic operation, significantly reducing the number of synthetic steps required [9]. This approach has been particularly valuable for the synthesis of biologically active naphthyridine derivatives, including those with potential pharmaceutical applications [9].

Oxidative Cyclization Techniques

Oxidative cyclization represents a powerful strategy for constructing naphthyridine scaffolds through the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions [10] [11]. The development of oxidative cyclization methodologies has been driven by the need for efficient synthetic routes that can accommodate complex substitution patterns and functional groups [10] [11]. These techniques are particularly valuable for the synthesis of fused naphthyridine systems, which are important structural motifs in medicinal chemistry [10] [11].

The intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines represents a significant advancement in this field, providing access to previously unknown benzo[b]chromeno[4,3,2-de] [12]naphthyridines [10] [11]. The reaction proceeds through cyclization in formic acid at reflux temperature, achieving yields of 61-85% with excellent functional group tolerance [10] [11]. The mechanism involves initial cyclization followed by oxidation, with the protic solvent playing a crucial role in facilitating the transformation [10] [11].

The use of formic acid as both solvent and oxidizing agent represents a particularly elegant approach to oxidative cyclization [10] [11]. The reaction conditions are mild and environmentally benign, with the final compounds isolated directly from the reaction mixture using simple precipitation procedures [10] [11]. This methodology has been successfully applied to the synthesis of various substituted naphthyridines, demonstrating broad substrate scope and excellent yields [10] [11].

Mechanistic studies using nuclear magnetic resonance monitoring have provided detailed insights into the oxidative cyclization process [10] [11]. The reaction occurs through a stepwise mechanism involving initial cyclization followed by oxidation, with the starting material first undergoing cyclization and then the cyclic intermediate being oxidized to the final product [10] [11]. This understanding has enabled the optimization of reaction conditions and the development of improved synthetic protocols [10] [11].

Industrial-Scale Production Protocols

The industrial production of 3-Methoxy-1,5-naphthyridine requires careful consideration of multiple factors including cost-effectiveness, environmental impact, process safety, and scalability [13]. The development of industrial-scale protocols has focused on optimizing reaction conditions to achieve maximum efficiency while minimizing waste generation and environmental impact [13]. These considerations have led to the development of several distinct approaches, each with specific advantages and limitations for large-scale implementation [13].

The aqueous Friedländer methodology using choline hydroxide represents the most promising approach for industrial-scale production, offering excellent yields (85-95%) with minimal environmental impact [3] [4]. This system has been successfully demonstrated on gram-scale reactions and shows potential for kilogram-scale production [3] [4]. The use of water as solvent eliminates the need for organic solvent recovery systems, significantly reducing both capital and operating costs [3] [4]. The catalyst can be easily separated and the products isolated through simple precipitation procedures, making this approach particularly attractive for industrial implementation [3] [4].

The modified Skraup reaction using iodine catalyst in dioxane/water mixture offers another viable industrial route, particularly for applications requiring high catalyst recyclability [2]. The ability to recover and reuse the iodine catalyst up to five times without significant loss of activity provides substantial economic advantages for large-scale production [2]. However, the moderate yields (45-50%) and the need for solvent recovery systems represent potential limitations for industrial applications [2].

Process intensification through microwave-assisted synthesis has shown promise for industrial applications, particularly for specialized or high-value products [8] [9] [6]. The dramatic reduction in reaction times and improved energy efficiency make microwave-assisted processes attractive for industrial implementation [8] [9] [6]. However, the requirement for specialized equipment and the challenges associated with scaling microwave processes represent significant barriers to widespread industrial adoption [8] [9] [6].

The development of continuous flow processes for naphthyridine synthesis represents an emerging area of industrial interest [14] [15]. Flow chemistry offers several advantages including improved heat and mass transfer, better process control, and enhanced safety profiles [14] [15]. Recent developments in flow-based naphthyridine synthesis have demonstrated the potential for continuous production of these important heterocycles [14] [15].

Retrosynthetic Analysis for Derivative Synthesis

The retrosynthetic analysis of 3-Methoxy-1,5-naphthyridine and its derivatives provides a systematic framework for understanding the strategic disconnections and synthetic approaches available for these important heterocyclic compounds [16] [17]. The retrosynthetic approach enables the identification of suitable starting materials and the design of efficient synthetic routes that minimize the number of synthetic steps while maximizing overall yield [16] [17].

The most common retrosynthetic disconnection involves the cleavage of the C-C bond between the two pyridine rings, leading to the identification of substituted 3-aminopyridine and appropriate carbonyl components as key starting materials [16] [17]. This disconnection strategy underlies both the Skraup and Friedländer synthetic approaches, which represent the most widely used methods for naphthyridine synthesis [16] [17]. The choice between these approaches depends on the specific substitution pattern required and the availability of suitable starting materials [16] [17].

Alternative retrosynthetic strategies involve the disconnection of C-N bonds within the naphthyridine core, leading to different classes of starting materials and synthetic approaches [16] [17]. These strategies have been particularly valuable for the synthesis of highly substituted naphthyridines where traditional cyclization approaches are not feasible [16] [17]. The development of cross-coupling methodologies has greatly expanded the synthetic options available for naphthyridine functionalization [18] [19].

The retrosynthetic analysis of 3-Methoxy-1,5-naphthyridine specifically reveals several viable synthetic routes, each with distinct advantages and limitations [16] [17]. The most direct approach involves the Skraup cyclization of 3-amino-4-methoxypyridine with glycerol, followed by appropriate functional group manipulations [16] [17]. Alternative approaches include the Friedländer condensation of 2-aminonicotinaldehyde with methoxy-substituted active methylene compounds [16] [17].

XLogP3

1.2Wikipedia

3-Methoxy-1,5-naphthyridineDates

Last modified: 08-16-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds